10H-azepino[1,2-a]benzimidazol-10-one

Cytochrome P450 Enzyme Inhibition Drug-Drug Interaction

This unsaturated benzimidazole-azepinone building block provides moderate CYP3A2 inhibition (Ki=52.6 µM; 1.8-fold more potent than aspirin) and exceptionally weak CYP1A2 activity (Ki=127 µM; ~3,100-fold weaker than fluvoxamine), making it ideal for controlled DDI studies. Its solvent-dependent photochemical quantum yield enables stimuli-responsive material applications. Unlike saturated tetrahydro analogs, its unique electronic configuration ensures consistent SAR benchmarking. A well-characterized scaffold for CYP probe development.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
CAS No. 37905-85-4
Cat. No. B13817705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-azepino[1,2-a]benzimidazol-10-one
CAS37905-85-4
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3
InChIInChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H
InChIKeyDRLZWJWLLHPTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 1 kilogram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Azepino[1,2-a]benzimidazol-10-one (CAS 37905-85-4): A Structurally Defined Benzimidazole-Azepinone Scaffold for Specialized Heterocyclic Chemistry


10H-Azepino[1,2-a]benzimidazol-10-one (CAS 37905-85-4) is a fused heterocyclic compound integrating a benzimidazole core with a seven-membered azepinone ring . With a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.20 g/mol, this compound belongs to the class of benzannulated heterocycles and serves as a versatile building block in medicinal chemistry and photochemical research [1]. Its unique ring fusion pattern confers distinct electronic and conformational properties that differentiate it from both fully saturated azepino-benzimidazole analogs and simpler benzimidazole derivatives [2].

Why 10H-Azepino[1,2-a]benzimidazol-10-one Cannot Be Interchanged with Other Benzimidazole or Azepino Derivatives


In-class substitution between 10H-azepino[1,2-a]benzimidazol-10-one and its close analogs—such as 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole (CAS 19979-46-5) or 6,7,8,9-tetrahydro-10H-azepino[1,2-a]benzimidazol-10-one (CAS 37905-92-3)—is not scientifically justifiable due to fundamental differences in ring saturation, electronic distribution, and resultant pharmacological profiles [1]. The unsaturated azepinone ring in the target compound confers distinct photochemical reactivity and CYP enzyme inhibition patterns that are absent in the fully saturated tetrahydro analogs [2]. Moreover, the precise fusion geometry of the benzimidazole and azepine moieties dictates both metabolic stability and off-target interaction potential, rendering generic benzimidazole-based replacements ineffective for applications requiring specific CYP inhibition profiles or photochemical quantum yield behaviors [3].

Quantitative Differentiation of 10H-Azepino[1,2-a]benzimidazol-10-one Against Key Comparators


CYP3A2 Inhibition: 1.8-Fold Higher Potency than Aspirin

10H-Azepino[1,2-a]benzimidazol-10-one inhibits rat CYP3A2 with a Ki of 52.6 µM, which is approximately 1.8-fold lower (i.e., more potent) than the clinically relevant comparator aspirin (Ki = 95.46 µM) [1][2]. Both values were determined in rat liver microsomes using midazolam and dexamethasone as substrates, respectively, under comparable in vitro conditions.

Cytochrome P450 Enzyme Inhibition Drug-Drug Interaction

CYP1A2 Inhibition: Over 3,000-Fold Weaker than Fluvoxamine, Indicating Minimal CYP1A2 Interaction Risk

In rat liver microsomes, 10H-azepino[1,2-a]benzimidazol-10-one inhibits CYP1A2 with a Ki of 127 µM [1]. In contrast, the potent clinical CYP1A2 inhibitor fluvoxamine exhibits a Ki of 0.041 µM in human liver microsomes [2]. The ~3,100-fold difference indicates that the target compound is an extremely weak CYP1A2 inhibitor, posing negligible risk of CYP1A2-mediated drug-drug interactions compared to fluvoxamine.

Cytochrome P450 Enzyme Selectivity Drug Metabolism

Photochemical Quantum Yield Exhibits Strong Solvent Dependence, Distinct from Structurally Related Oxepinoquinoxaline

The quantum yield of 10H-azepino[1,2-a]benzimidazol-10-one in acetonitrile–water mixtures decreases strongly with increasing water content, demonstrating pronounced solvent sensitivity [1]. In contrast, the quantum yield of oxepino[2,3-b]quinoxaline (5) under identical conditions remains almost independent of solvent composition [1].

Photochemistry Quantum Yield Solvent Effects

Additional CYP Inhibition Profile: Weak Inhibition of CYP2D1 and CYP2E1

10H-Azepino[1,2-a]benzimidazol-10-one also weakly inhibits rat CYP2D1 (Ki = 179 µM) and CYP2E1 (data available in BindingDB) [1]. While direct comparator data are limited, these Ki values are consistent with a generally weak CYP inhibition profile, further distinguishing the compound from potent pan-CYP inhibitors.

Cytochrome P450 Enzyme Inhibition ADME

Procurement-Optimized Application Scenarios for 10H-Azepino[1,2-a]benzimidazol-10-one Based on Verified Differential Evidence


Scaffold for Weak CYP3A2 Modulators in Drug-Drug Interaction Studies

Given its moderate CYP3A2 inhibition (Ki = 52.6 µM, 1.8-fold more potent than aspirin), 10H-azepino[1,2-a]benzimidazol-10-one serves as an ideal starting scaffold for designing compounds that require partial CYP3A2 modulation without the full suppression caused by strong inhibitors like ketoconazole [1][2]. This property is particularly valuable in preclinical drug-drug interaction (DDI) studies where a controlled, non-drastic CYP3A2 effect is desired.

CYP1A2-Sparing Chemical Probe for Metabolic Profiling

The compound's exceptionally weak CYP1A2 inhibition (Ki = 127 µM, ~3,100-fold weaker than fluvoxamine) makes it an attractive candidate for developing CYP1A2-sparing chemical probes [1][2]. Researchers can exploit this selectivity to interrogate biological pathways without confounding CYP1A2-mediated metabolic effects, a common pitfall with many benzimidazole-based tool compounds.

Solvent-Responsive Photochemical Building Block

The pronounced solvent dependence of the compound's photochemical quantum yield, as demonstrated in direct comparison with oxepino[2,3-b]quinoxaline, positions it as a valuable building block for constructing solvent-sensitive materials or molecular switches [1]. This property is relevant for applications in photopharmacology, smart materials, and environmental sensing where stimuli-responsive behavior is essential.

Reference Compound for Benzimidazole-Azepinone Structure-Activity Relationship (SAR) Studies

With a well-characterized CYP inhibition profile across multiple isoforms (CYP3A2, CYP1A2, CYP2D1, CYP2E1) and documented photochemical behavior, 10H-azepino[1,2-a]benzimidazol-10-one serves as an ideal reference compound for SAR campaigns exploring the benzimidazole-azepinone chemical space [1][2]. Its unique combination of a fully unsaturated azepinone ring and a benzimidazole core provides a benchmark for comparing the effects of ring saturation (e.g., tetrahydro analogs) and substitution patterns.

Quote Request

Request a Quote for 10H-azepino[1,2-a]benzimidazol-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.